molecular formula C10H19NO4 B13399230 Acetyl-O-tert-butyl-L-threonine

Acetyl-O-tert-butyl-L-threonine

Cat. No.: B13399230
M. Wt: 217.26 g/mol
InChI Key: JTQQJUFULLOMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-O-tert-butyl-L-threonine is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetyl-O-tert-butyl-L-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-O-tert-butyl-L-threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Orthogonality in Peptide Synthesis: A Comparative Technical Guide to Ac-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In Solid Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives dictates not only the sequence but the chemical fate of the peptide chain. While Fmoc-Thr(tBu)-OH is the standard "elongator" allowing for continued chain growth, Ac-Thr(tBu)-OH serves as a specialized "terminator." This guide analyzes the mechanistic divergence, chemical stability, and strategic application of these two Threonine derivatives, providing researchers with the decision-making framework required for high-purity peptide engineering.

Part 1: Structural & Chemical Fundamentals

At the core of the difference between these two reagents is the concept of orthogonality —the ability to modify one part of a molecule without affecting others.[]

Fmoc-Thr(tBu)-OH: The Transient Protector
  • Role: Chain Elongation.

  • N-Terminal Group: 9-Fluorenylmethoxycarbonyl (Fmoc).[2][3][4]

  • Reactivity: Base-labile. The Fmoc group is removed by secondary amines (e.g., 20% Piperidine) to generate a free amine for the next coupling step.

  • Side Chain: tert-Butyl (tBu) ether.[5][6] Acid-labile (removed by TFA).

  • Key Characteristic: It is designed to be temporary.

Ac-Thr(tBu)-OH: The Terminal Cap
  • Role: Sequence Termination / N-Terminal Modification.

  • N-Terminal Group: Acetyl (Ac).

  • Reactivity: Stable to both SPPS bases (Piperidine) and standard cleavage acids (TFA).

  • Side Chain: tert-Butyl (tBu) ether.[5][6] Acid-labile (removed by TFA).

  • Key Characteristic: It is designed to be permanent (in the context of synthesis). Once coupled, the N-terminus is chemically inert to further amino acid addition.

Physicochemical Comparison
FeatureFmoc-Thr(tBu)-OHAc-Thr(tBu)-OH
Molecular Weight ~397.5 g/mol ~217.3 g/mol
Formula C₂₃H₂₇NO₅C₁₀H₁₉NO₅
N-Term Stability Cleaved by Piperidine/DBUStable to Piperidine/DBU
Final Cleavage Fmoc removed before cleavageAcetyl group remains on peptide
Primary Utility Internal sequence buildingN-terminal acetylation (Capping)
Solubility High in DMF/DCMHigh in DMF/DCM

Part 2: Mechanistic Divergence in Synthesis

The choice between these two derivatives represents a "Fork in the Road" for the peptide chain.

The "Why" Behind Ac-Thr(tBu)-OH

Why purchase a pre-acetylated building block when you can just couple Fmoc-Thr(tBu)-OH, deprotect, and add acetic anhydride?

  • Stoichiometric Precision: Using Ac-Thr(tBu)-OH allows you to use the exact same coupling logic (HBTU/DIC) as the rest of the chain.

  • Purity: Manual acetylation with acetic anhydride/pyridine is an exothermic, vigorous reaction that can lead to racemization or unwanted acetylation of sensitive side chains if not strictly controlled.

  • Workflow Simplicity: It eliminates an entire deprotection and capping cycle, reducing solvent consumption and processing time.

Visualizing the Pathway

The following diagram illustrates the divergent workflows.

Peptide_Pathway cluster_Fmoc Path A: Elongation (Fmoc) cluster_Ac Path B: Termination (Ac) Start Resin-Bound Peptide (H2N-Peptide-Resin) Fmoc_AA Couple Fmoc-Thr(tBu)-OH Start->Fmoc_AA Coupling Ac_AA Couple Ac-Thr(tBu)-OH Start->Ac_AA Coupling Fmoc_Deprotect Remove Fmoc (20% Piperidine) Fmoc_AA->Fmoc_Deprotect Next_AA Free Amine Ready for Next AA Fmoc_Deprotect->Next_AA Final_Cleavage Global Cleavage (95% TFA) Next_AA->Final_Cleavage After more cycles Dead_End N-Terminus Inert (Acetylated) Ac_AA->Dead_End Dead_End->Final_Cleavage Product_Fmoc H-Thr-Peptide-OH (If Fmoc removed) Final_Cleavage->Product_Fmoc Path A Result Product_Ac Ac-Thr-Peptide-OH (Acetyl group stays) Final_Cleavage->Product_Ac Path B Result

Caption: Decision matrix showing the functional divergence between Fmoc (growth) and Ac (termination) pathways.

Part 3: Experimental Protocols

General Coupling Protocol (Applicable to Both)

Since both derivatives possess a free carboxylic acid, the activation chemistry is identical.

Reagents:

  • 0.2 M Amino Acid solution in DMF (Fmoc-Thr(tBu)-OH or Ac-Thr(tBu)-OH).

  • 0.5 M HBTU or HATU in DMF (Activator).

  • 1.0 M DIPEA (Base).

Step-by-Step:

  • Calculate: Use 4-5 equivalents of the amino acid relative to the resin loading.

  • Activate: Mix Amino Acid + Activator + Base. Allow to pre-activate for 2-3 minutes.

  • Couple: Add mixture to the resin-bound peptide.

  • Agitate: Shake at room temperature for 45–60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[6][7]

  • Validate: Perform a Kaiser Test (Ninhydrin).

    • Result: Beads should be colorless (negative), indicating the free amines on the resin have been successfully coupled.

The Critical Difference: Post-Coupling

For Fmoc-Thr(tBu)-OH:

  • Action: Proceed to Deprotection.

  • Reagent: 20% Piperidine in DMF.[6][8]

  • Procedure: Treat resin for 5 mins, drain, then treat again for 15 mins. Wash thoroughly.[6]

  • Outcome: The N-terminal amine is now free (H₂N-Thr(tBu)-...) and ready for the next cycle.

For Ac-Thr(tBu)-OH:

  • Action: STOP. Do NOT treat with piperidine.

  • Procedure: Wash resin with DCM and dry under nitrogen if this is the final step.

  • Outcome: The N-terminus is acetylated (Ac-Thr(tBu)-...). It is stable. Proceed directly to global cleavage when ready.

Global Cleavage & Side Chain Deprotection

Both molecules use the tBu group for side-chain protection. This is removed simultaneously with resin cleavage.[9]

  • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

  • Time: 2–3 hours at room temperature.

  • Result:

    • Fmoc-Path: tBu is removed -> Threonine hydroxyl is free.[5]

    • Ac-Path: tBu is removed -> Threonine hydroxyl is free, BUT Acetyl group remains on N-terminus.

Part 4: Strategic Applications

When to use Ac-Thr(tBu)-OH?
  • Exopeptidase Resistance: Acetylation of the N-terminus mimics the native protein structure and prevents degradation by aminopeptidases in biological assays.

  • Charge Neutralization: Removing the positive charge of the N-terminal amine can improve cell permeability or alter the isoelectric point (pI) of the peptide.

  • Macrocyclization: If the peptide is to be cyclized head-to-tail, you would not use Ac-Thr. However, if cyclizing via side chains (e.g., disulfide), capping the N-term with Ac-Thr prevents it from interfering.

When to use Fmoc-Thr(tBu)-OH?
  • Standard Synthesis: Any time Threonine is not the final residue.

  • N-Terminal Labeling: If you plan to attach a fluorophore (e.g., FITC) or biotin to the N-terminus, you must use Fmoc-Thr to allow for subsequent deprotection and coupling of the label.

Part 5: Troubleshooting & Stability

Beta-Elimination Risk: Threonine derivatives are prone to


-elimination under strong basic conditions, converting the residue into dehydroaminobutyric acid.
  • Fmoc-Thr(tBu)-OH: The bulky tBu group provides steric protection, significantly reducing this risk compared to unprotected Threonine. However, prolonged exposure to Piperidine (over-deprotection) should still be avoided.

  • Ac-Thr(tBu)-OH: Since this is a terminal step and no further base treatments (piperidine) occur after its coupling, the risk of

    
    -elimination is virtually non-existent.
    

Solubility Issues: If Ac-Thr(tBu)-OH shows poor solubility in pure DCM, add a small amount of DMF. It is generally highly soluble in standard SPPS solvents.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 171390237, Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Handling of Acetyl-O-tert-butyl-L-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH , CAS: 163277-80-3) is a specialized N-acetylated, side-chain protected amino acid derivative. Unlike standard Fmoc- or Boc-protected building blocks, this compound is often employed to introduce a pre-acetylated threonine residue at the N-terminus of a peptide chain or in liquid-phase fragment condensation.

Its solubility profile is governed by the interplay between the hydrophobic tert-butyl ether, the polar acetamido group, and the ionizable carboxylic acid. While highly soluble in dipolar aprotic solvents (DMF, NMP), its behavior in chlorinated and ethereal solvents requires precise management to prevent aggregation or precipitation during coupling.

This guide provides a technical deep-dive into the solubility characteristics of Ac-Thr(tBu)-OH, offering self-validating protocols for researchers to ensure maximum coupling efficiency and purity.

Physicochemical Basis of Solubility

To master the handling of Ac-Thr(tBu)-OH, one must understand the structural drivers of its solvation.

Structural ComponentChemical NatureSolubility Impact
N-Acetyl Group Polar, H-bond donor/acceptorEnhances solubility in alcohols and polar aprotic solvents; disrupts crystal lattice relative to free amino acids.
O-tert-Butyl Group Lipophilic, BulkyCritical Driver. Provides solubility in DCM and EtOAc; prevents side-chain H-bonding; protects against side reactions.
Carboxylic Acid Acidic (pKa ~3-4), IonizableAllows solubility modulation via pH; soluble in basic organic buffers (e.g., with DIEA/NMM).

Expert Insight: The acetylation of the amine removes the zwitterionic character found in free threonine. Consequently, Ac-Thr(tBu)-OH behaves more like a typical organic acid than an amino acid salt, resulting in significantly higher solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate compared to H-Thr-OH.

Solvent Compatibility Matrix

The following data aggregates empirical trends from peptide synthesis workflows and physicochemical properties of analogous protected threonine derivatives.

Solubility Tier List
Solvent ClassPrimary SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMF, NMP, DMSO Excellent (>200 mg/mL)Preferred for SPPS. Dissolves rapidly. DMSO is difficult to remove; use only if necessary.
Chlorinated DCM, Chloroform Good (~50-100 mg/mL)Good for liquid-phase synthesis. May require slight warming. Avoid for long-term storage due to potential side reactions.
Alcohols Methanol, Ethanol, TFE Moderate Soluble, but alcohols can interfere with activated esters during coupling (transesterification risk). Use only for purification/transfer.
Ethers/Esters THF, Ethyl Acetate Moderate to Good Useful for liquid-phase extraction workups. THF peroxides must be avoided.
Non-Polar Hexanes, Diethyl Ether Poor / Insoluble Precipitation Solvents. Used to crash the product out of solution during purification.

Technical Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit of your specific lot of Ac-Thr(tBu)-OH in a target solvent.

Objective: Define the maximum concentration (


) to avoid reactor clogging.

Materials:

  • Ac-Thr(tBu)-OH (Dry powder)[1]

  • Target Solvent (e.g., anhydrous DMF)

  • 0.22 µm Syringe Filter (PTFE or Nylon)

  • Analytical Balance (0.01 mg precision)

Workflow:

  • Saturation: Add excess Ac-Thr(tBu)-OH (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at 25°C. Ensure visible undissolved solid remains (if not, add more).

  • Filtration: Draw the supernatant through a pre-weighed syringe filter into a pre-weighed glass vial.

  • Evaporation: Evaporate solvent under vacuum (SpeedVac or Rotavap) until constant weight is achieved.

  • Calculation:

    
    
    

Validation Check: The residue should appear as a film or crystalline solid. If it appears oily or gummy, residual solvent may be trapped; dry further under high vacuum.

Protocol B: Standard Dissolution for SPPS Coupling

Standard Operating Procedure for preparing a 0.2 M solution.

  • Calculation: Determine the required mass for a 0.2 M solution.

    • MW = 217.26 g/mol [1]

    • Target: 43.45 mg per mL of solvent.

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Why? These solvents prevent aggregation of the growing peptide chain and ensure maximal swelling of the resin.

  • Addition Order:

    • Weigh Ac-Thr(tBu)-OH into a dry tube.

    • Add the calculated volume of solvent.

    • Crucial Step: Vortex immediately to disperse the powder before it clumps.

  • Activation (In-situ):

    • Add coupling reagents (e.g., HATU, HBTU) after the amino acid is fully dissolved.

    • Add Base (DIEA/NMM) last to initiate activation.

    • Note: The solution should remain clear. Turbidity indicates moisture contamination or poor solubility.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the intended chemical application.

SolubilityDecisionTree Start Select Solvent for Ac-Thr(tBu)-OH Application Intended Application? Start->Application SPPS Solid Phase Peptide Synthesis (Coupling) Application->SPPS LiquidPhase Liquid Phase Synthesis (Fragment Condensation) Application->LiquidPhase Purification Purification / Workup Application->Purification DMF_NMP Use DMF or NMP (High Solubility, Low Aggregation) SPPS->DMF_NMP Standard SolubilityCheck Check Reagent Compatibility LiquidPhase->SolubilityCheck Extraction Extraction? Purification->Extraction Precipitation Precipitation? Purification->Precipitation DCM_THF Use DCM or THF (Easy Evaporation) SolubilityCheck->DCM_THF Preferred EtOAc Use Ethyl Acetate (Acidify Aqueous Phase) Extraction->EtOAc Ether_Hex Use Diethyl Ether / Hexanes (Induce Crystallization) Precipitation->Ether_Hex

Caption: Decision matrix for selecting the optimal solvent for Ac-Thr(tBu)-OH based on experimental context.

Figure 2: Dissolution & Activation Logic

The mechanism of solvation and subsequent activation requires a specific order of operations to prevent side reactions.

DissolutionLogic SolidAA Solid Ac-Thr(tBu)-OH (Crystalline Lattice) SolventAdd Add Solvent (DMF/NMP) Break Lattice Energy SolidAA->SolventAdd Step 1 Dissolved Solvated Species (Free Carboxylic Acid) SolventAdd->Dissolved Vortex/Sonicate Activator Add Coupling Reagent (HATU/DIC) Dissolved->Activator Step 2 Base Base Activator->Base Step 3 (Critical Timing)

Caption: Step-by-step dissolution and activation workflow to ensure reactive species stability.

Troubleshooting & Optimization

IssueCauseCorrective Action
Gelation / Turbidity High concentration (>0.5 M) or moisture presence.Dilute with DMF. Add 1-2 drops of DCM to break gelation. Ensure solvent is anhydrous.
Incomplete Dissolution "Oiling out" of the protected amino acid.Sonicate at 30°C. If using DCM, add a small amount of DMF (co-solvent) to increase polarity.
Precipitation on Base Addition Formation of insoluble salt aggregates.Use a weaker base (Collidine) or reduce concentration. Ensure the base is added slowly while stirring.

References

  • PubChem. Compound Summary: N-Acetyl-L-threonine (Structural Analog).[2] National Library of Medicine. Available at: [Link]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island, Dissertations.[3] Available at: [Link]

Sources

Introduction: The Critical Role of Protected Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing High-Purity N-Acetyl-O-tert-butyl-L-threonine for Pharmaceutical Research and Development

N-Acetyl-O-tert-butyl-L-threonine is a specialized amino acid derivative, serving as a crucial building block in the sophisticated process of peptide synthesis and the development of complex pharmaceutical agents.[][2] Its unique structure, featuring a tert-butyl group protecting the side-chain hydroxyl function and an acetyl group on the N-terminus, makes it a valuable intermediate in synthetic organic chemistry. In drug development, particularly in the synthesis of therapeutic peptides and complex molecules, the introduction of threonine moieties is essential for modulating biological activity, solubility, and metabolic stability.[][3]

The success of a multi-step synthesis, especially in a Good Manufacturing Practice (GMP) environment, is fundamentally dependent on the quality of the starting materials. For N-Acetyl-O-tert-butyl-L-threonine, "high purity" is not a mere specification but a prerequisite for ensuring predictable reaction kinetics, minimizing downstream purification challenges, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).[][5] Impurities such as diastereomers, residual reagents, or by-products from the manufacturing process can lead to the formation of incorrect peptide sequences, introduce toxicological risks, and compromise the entire drug development program.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting suppliers of high-purity N-Acetyl-O-tert-butyl-L-threonine. It moves beyond a simple vendor list to offer a deep dive into the technical criteria for supplier qualification, common impurities and their analytical characterization, and best practices for handling and storage to maintain product integrity.

The Supplier Landscape: Key Criteria for Qualifying a High-Purity Source

Selecting a supplier is a critical decision that extends beyond procurement. It is a partnership in quality and reliability. The landscape for specialized chemical reagents includes large global manufacturers, niche biochemical companies, and custom synthesis laboratories. The following criteria should form the basis of any supplier evaluation process.

1. Interpreting the Certificate of Analysis (CoA) The CoA is the primary document attesting to a product's quality. A comprehensive CoA should provide clear data on:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A specification of >98% or >99% is common. Scrutinize the chromatogram if provided, looking for the presence and relative area of any impurity peaks.

  • Identity Confirmation: Verified through methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The data should be consistent with the expected chemical structure.

  • Enantiomeric/Diastereomeric Purity: For chiral molecules like threonine derivatives, this is paramount. Enantiomeric excess (e.e.) or diastereomeric excess (d.e.) should be high, as isomeric impurities can be difficult to remove and may have different or adverse biological effects.[6]

  • Residual Solvents: Levels of solvents used in the final purification steps should be quantified and fall within acceptable limits (e.g., ICH guidelines for pharmaceutical applications).

  • Water Content: Determined by Karl Fischer titration, moisture can affect the reagent's stability and stoichiometry in reactions.[7]

2. Manufacturing Consistency and Regulatory Support For long-term projects and eventual clinical translation, batch-to-batch consistency is non-negotiable. A reputable supplier should be able to demonstrate process control and provide consistent quality over time. For later-stage development, the availability of a Drug Master File (USDMF) or compliance with GMP standards becomes essential.[8]

3. Technical Expertise and Support A supplier's value is significantly enhanced by the technical support they provide. Access to experienced chemists who can discuss product specifications, stability, and potential application challenges is an invaluable resource.

Overview of Representative Suppliers

The following table profiles several well-established suppliers of amino acid derivatives. This list is for illustrative purposes and is not exhaustive; researchers should conduct their own due diligence based on the criteria outlined above.

SupplierRepresentative Product NameStated PurityKey Features & Focus
Sigma-Aldrich (Merck) O-tert-Butyl-L-threonine≥98.0%Broad portfolio for R&D, extensive documentation (CoA, SDS), and global distribution network.[9]
TCI (Tokyo Chemical Industry) O-tert-Butyl-L-threonine>98.0%Strong focus on research chemicals, including a wide range of amino acid derivatives for peptide chemistry.[10]
Bachem (Not explicitly listed, but a leader in peptide reagents)Typically >99% for peptide-grade reagentsSpecialist in cGMP-grade amino acids, resins, and reagents for peptide synthesis; extensive regulatory support.
Chem-Impex International Acetyl-L-threonine≥97%Offers a variety of protected amino acids and building blocks for pharmaceutical and biochemical research.[2]
GIHI CHEMICALS O-Tert-Butyl-L-Threonine99.00%Manufactory with a focus on chemical synthesis for pharmaceutical companies, offering industrial-grade products.[11]

Note: The specific compound "Acetyl-O-tert-butyl-L-threonine" is a doubly protected derivative. The listed suppliers provide the closely related and more common "O-tert-Butyl-L-threonine" (H-Thr(tBu)-OH), a direct precursor. N-acetylation is a standard subsequent synthetic step. Custom synthesis of the target compound is a viable option from many of these suppliers.

Technical Deep Dive: Synthesis, Impurities, and Quality Control

Understanding the synthetic origin of N-Acetyl-O-tert-butyl-L-threonine provides critical insight into the potential impurity profile. The synthesis is a multi-step process starting from L-threonine.

Illustrative Synthetic Pathway

A common strategy involves the protection of the side-chain hydroxyl group, followed by N-terminal protection. The tert-butylation of the hydroxyl group is often achieved using isobutylene in the presence of a strong acid catalyst.[12][13]

G L_Threonine L-Threonine Step1 Protection of Side-Chain (-OH) L_Threonine->Step1 Impurity1 Diastereomers (allo-threonine) L_Threonine->Impurity1 Starting Material Impurity H_Thr_tBu_OH H-Thr(tBu)-OH (O-tert-butyl-L-threonine) Step1->H_Thr_tBu_OH Impurity2 Residual Reagents (e.g., Isobutylene, Acid) Step1->Impurity2 Process-Related Step2 N-Acetylation H_Thr_tBu_OH->Step2 Final_Product Ac-Thr(tBu)-OH (Final Product) Step2->Final_Product Impurity3 Deprotection By-products Step2->Impurity3 Side Reaction

Caption: Generalized synthetic pathway for N-Acetyl-O-tert-butyl-L-threonine.

Common Impurities and Their Impact
  • Diastereomeric Impurities: The most significant impurity is often the corresponding allo-threonine isomer. L-allo-threonine present in the starting material will carry through the synthesis. These impurities can be incorporated into a peptide chain, leading to a final product that is exceptionally difficult to purify and may have altered biological properties.

  • Process-Related Impurities: Residual reagents from the tert-butylation step (e.g., isobutylene, sulfuric acid) or acetylation step (e.g., acetic anhydride, pyridine) must be effectively removed.[12][13]

  • Side-Reaction Impurities: Incomplete reactions can leave starting material, while overly harsh conditions can cause partial deprotection of the tert-butyl group or racemization at the alpha-carbon.[5]

Experimental Protocols: A Framework for In-House Quality Control

Verifying the quality of a critical raw material is a self-validating system that ensures trustworthiness in research outcomes. Below are template protocols for incoming material inspection.

Workflow for Incoming Material Quality Control

G start Receive Material & CoA check_coa Review Supplier CoA start->check_coa sample Sample Material for Testing check_coa->sample hplc Purity & Impurity Profile (HPLC-UV/CAD) sample->hplc nmr Identity Confirmation (¹H and ¹³C NMR) sample->nmr kf Water Content (Karl Fischer) sample->kf decision Accept or Reject? hplc->decision nmr->decision kf->decision accept Release to Inventory decision->accept Pass reject Quarantine & Contact Supplier decision->reject Fail

Sources

Technical Monograph: Ac-L-Thr(tBu)-OH in Advanced Peptide Therapeutics

[1][2][3]

Executive Summary & Chemical Identity

Ac-L-Thr(tBu)-OH (N-Acetyl-O-tert-butyl-L-threonine) represents a specialized orthogonal building block in peptide chemistry.[1][2][3] Unlike standard Fmoc- or Boc-protected amino acids used for chain elongation, this molecule is primarily utilized as a terminal capping reagent , an NMR structural standard , or a metabolic probe .[1][2][3] Its structure combines an acid-labile side-chain protection (tert-butyl ether) with a permanently blocked N-terminus (acetyl), making it chemically distinct from transient intermediates.[1][2][3]

Nomenclature & Identifiers

The precise IUPAC designation reflects its stereochemistry and substitution pattern.[2][3]

Identifier TypeDesignation
IUPAC Name (2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Common Name Ac-L-Thr(tBu)-OH
Synonyms N-Acetyl-O-tert-butyl-L-threonine; Acetyl-Thr(tBu)-OH; (S)-3-tert-Butoxy-2-(acylamino)butyric acid
CAS Number 163277-80-3
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
SMILES CC(C)(C)OC(O)=O

Structural Mechanics & Physicochemical Properties

As a Senior Application Scientist, it is critical to understand why this molecule is constructed this way. The interplay between the Acetyl (Ac) group and the tert-Butyl (tBu) ether defines its utility.[1][2][3]

The Orthogonality Principle[3]
  • N-Terminal Acetyl (Ac): This group is stable to both basic (piperidine) and acidic (TFA) conditions used in standard Solid Phase Peptide Synthesis (SPPS).[1][2][3] It mimics the N-terminal acetylation found in many eukaryotic proteins, neutralizing the positive charge of the N-terminus to improve stability and cell permeability.[1][2][3]

  • Side-Chain tert-Butyl (tBu): This ether linkage is acid-labile .[1][2][3] It remains intact during basic Fmoc deprotection but is cleaved by high concentrations of Trifluoroacetic acid (TFA).[2][3]

Implication: If you incorporate Ac-L-Thr(tBu)-OH into a peptide and treat it with 95% TFA, the product is Ac-Thr-OH (N-acetyl-L-threonine) within the peptide sequence.[1][2][3] The tBu group acts as a temporary shield during synthesis to prevent side-chain acylation.[1][2][3]

Physicochemical Data Table
PropertyValueContext
Appearance White to off-white powderHygroscopic; store desiccated.[1][2][3]
Melting Point 137–140 °CSharp melting point indicates high purity.[2][3]
Solubility High: DMF, DMSO, MethanolModerate: DCMLow: Water (pH dependent)Dissolve in DMF for coupling reactions.[2]
pKa (COOH) ~3.3 (Predicted)Acidic enough for standard carbodiimide coupling.[2][3]

Synthetic Utility & Protocols

While often purchased, the synthesis of Ac-L-Thr(tBu)-OH from the cheaper precursor H-Thr(tBu)-OH is a valuable cost-saving protocol for large-scale applications.[1][2][3]

Diagram 1: Synthesis & Application Workflow

SynthesisWorkflowPrecursorH-Thr(tBu)-OH(Free Amine)ReagentsAc2O + DIEA(Acetylation)Precursor->ReagentsSolubilization in DMFProductAc-L-Thr(tBu)-OH(Protected Standard)Reagents->ProductNucleophilic Acyl Substitution(Yield >90%)App_SPPSSPPS Capping(Termination)Product->App_SPPSCoupling (HATU/DIC)App_NMRNMR Standard(Metabolomics)Product->App_NMRD2O Solubilization

Caption: Workflow converting the free amine precursor to the N-acetylated derivative for downstream applications.

Protocol: Acetylation of H-Thr(tBu)-OH

Objective: Selective N-acetylation without racemization or loss of the tBu group.[1][2][3]

Reagents:

  • Starting Material: H-Thr(tBu)-OH (CAS: 4378-13-6)[1][2][3][4][5]

  • Acylating Agent: Acetic Anhydride (Ac₂O) (1.1 eq)[1][2]

  • Base: Diisopropylethylamine (DIEA) (2.0 eq)[1][2]

  • Solvent: Anhydrous DMF or DCM[2][3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g (28.5 mmol) of H-Thr(tBu)-OH in 50 mL of DCM.

  • Basification: Add DIEA (9.9 mL, 57 mmol) and cool the solution to 0°C on an ice bath. Causality: Cooling prevents racemization at the alpha-carbon during the exotherm of acetylation.[1][2][3]

  • Acetylation: Dropwise add Acetic Anhydride (3.0 mL, 31.3 mmol). Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Monitoring: Check via TLC (System: CHCl₃/MeOH/AcOH 90:8:2). Ninhydrin stain should be negative (no free amine).[2][3]

  • Workup (Self-Validating Step):

    • Evaporate DCM.[2][3] Redissolve residue in EtOAc.

    • Wash with 5% KHSO₄ (Acid wash removes unreacted amine/DIEA).[2][3]

    • Wash with Brine.[2][3][6][7] Dry over Na₂SO₄.[2][3][6]

  • Isolation: Evaporate solvent to yield a white solid.[2][3] Recrystallize from EtOAc/Hexane if necessary.

Advanced Applications in Drug Development

A. N-Terminal Capping in SPPS

In therapeutic peptide manufacturing, "shortmers" (truncated sequences) are difficult to separate from the full-length product.[2][3]

  • Strategy: If a coupling step fails, the unreacted amine is often capped with Acetic Anhydride.[2][3]

  • Role of Ac-Thr(tBu)-OH: It is used as a reference standard in HPLC.[1][2][3] By synthesizing the specific "Failure Sequence" ending in Acetyl-Threonine, analysts can map the retention time of truncated impurities in the final drug substance.[3]

B. Crystallographic & NMR Standards

Ac-L-Thr(tBu)-OH serves as a minimal model for the threonine environment in proteins.[1][2][3]

  • NMR: The acetyl methyl group provides a sharp singlet (~2.0 ppm), and the tBu group provides a strong singlet (~1.2 ppm).[2] These signals are used to calibrate chemical shift perturbations in larger solvated systems.[2][3]

Diagram 2: Chemical Connectivity & Orthogonality

ChemicalStructureAlphaCα-Carbon(Chiral Center)SideChainβ-CarbonAlphaC->SideChainCarboxylCarboxylic Acid(Reactive Site)AlphaC->CarboxylAmineAmide NitrogenAmine->AlphaCAcetylAcetyl Group(Permanent Cap)Acetyl->AmineStable BondOxygenEther OxygenSideChain->OxygentButert-Butyl Group(Acid Labile)Oxygen->tBuCleaved by TFA

Caption: Structural map highlighting the stability of the Acetyl cap versus the lability of the tert-Butyl ether.[1][2][3]

References

  • Sigma-Aldrich. Ac-Thr(t-Bu)-OH Product Datasheet (CAS 163277-80-3).[1][2][3][8][9] Retrieved from [1][2]

  • PubChem. N-acetyl-L-threonine (Backbone Structure Reference).[1][2][3][10] National Library of Medicine.[2][3] Retrieved from [1][2]

  • ChemicalBook. AC-THR(TBU)-OH Properties and Suppliers. Retrieved from [1][2][3]

  • BenchChem. Technical Guide to H-Thr(tBu)-OH (Precursor). Retrieved from [1][2][5]

Technical Guide: Stability Dynamics of N-Acetyl Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N-Acetyl Group in Peptide Synthesis Reagents Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The N-acetyl group is a cornerstone of peptide chemistry, serving two distinct but critical roles: as a permanent N-terminal modification to enhance biological stability (half-life extension) and as a transient "capping" agent to terminate unreacted chains during Solid-Phase Peptide Synthesis (SPPS). While the resulting amide bond is thermodynamically stable, the reagents used to introduce it—and the conditions required to maintain it—present specific stability challenges.

This guide provides an in-depth analysis of the stability profiles of N-acetylating reagents, the kinetic resistance of the N-acetyl moiety to standard deprotection cocktails, and the mechanistic pathways of potential side reactions.

Part 1: Reagent Stability and Solution Chemistry

The primary reagent for acetylation, Acetic Anhydride (


) , is often treated as a commodity chemical, but its stability in solution is a critical process parameter (CPP) that directly impacts synthesis purity.
Hydrolytic Instability and Solvent Interaction

While neat acetic anhydride is stable, its behavior in common SPPS solvents (DMF, NMP) requires strict control.

  • Hydrolysis:

    
     is highly sensitive to moisture. In the presence of water, it hydrolyzes to acetic acid (
    
    
    
    ). While
    
    
    is a weak acid, its accumulation alters the stoichiometry of the capping mixture and can neutralize the base (DIPEA/Pyridine) required for activation.
  • Reactivity with DMF: In N,N-dimethylformamide (DMF),

    
     is not inert over long periods. It can react with trace dimethylamine (a decomposition product of DMF) to form dimethylacetamide (DMAc) and acetic acid. Furthermore, at elevated temperatures, 
    
    
    
    can facilitate the decomposition of DMF.

Key Directive: Never store "stock solutions" of Acetic Anhydride in DMF for longer than 24 hours. Prepare capping cocktails immediately prior to use.

Comparison of Acetylating Reagents
ReagentReactivitySolution Stability (DMF)Risk ProfileRecommended Use
Acetic Anhydride (

)
HighLow (<24h)Exothermic with water; Histidine racemization risk.Standard Capping & N-term modification.
Acetyl Chloride (

)
Very HighVery LowReleases HCl; highly corrosive; severe racemization risk.Avoid in SPPS; use only in solution phase if necessary.
N-Acetylimidazole (

)
ModerateModerateLower racemization risk; expensive.Sensitive sequences (e.g., His/Cys rich).

Part 2: The N-Acetyl Moiety – Thermodynamic & Kinetic Stability

Once the N-acetyl group is installed, it forms a secondary amide bond. This bond exhibits exceptional stability against the orthogonal deprotection conditions used in SPPS.

Resistance Profile

The N-acetyl group is orthogonal to both Boc and Fmoc chemistries. It survives the harsh conditions used to remove temporary protecting groups and cleave peptides from resins.

  • Acid Stability (Boc/TFA Chemistry):

    • Condition: 95% Trifluoroacetic Acid (TFA) or anhydrous Hydrogen Fluoride (HF).

    • Outcome: Stable. The N-acetyl bond is not cleaved. This allows for the synthesis of N-acetylated peptides that retain the modification after global deprotection.

  • Base Stability (Fmoc/Piperidine Chemistry):

    • Condition: 20% Piperidine in DMF.

    • Outcome: Stable. Unlike the Fmoc group (a carbamate), the N-acetyl amide is resistant to beta-elimination mechanisms driven by secondary amines.

  • Lability:

    • Removal: The N-acetyl group is effectively permanent. Removal requires harsh non-specific hydrolysis (6N HCl at 110°C) or specific enzymatic cleavage (Acylpeptide hydrolase), neither of which is compatible with intact peptide preservation.

Visualization: Stability Hierarchy

The following diagram illustrates the orthogonality of the N-acetyl group compared to standard protecting groups.

StabilityHierarchy TFA 95% TFA (Acid) Boc Boc (t-Butyloxycarbonyl) TFA->Boc Cleaves Trt Trityl (Trt) TFA->Trt Cleaves Ac N-Acetyl (Ac) TFA->Ac STABLE Pip 20% Piperidine (Base) Fmoc Fmoc (Fluorenylmethoxycarbonyl) Pip->Fmoc Cleaves Pip->Ac STABLE HF Anhydrous HF HF->Boc Cleaves HF->Ac STABLE

Figure 1: Orthogonality of the N-Acetyl group.[1] Green arrows indicate stability; Red/Blue arrows indicate cleavage susceptibility.

Part 3: Side Reactions and Instability Scenarios

While the N-acetyl group itself is stable, the process of acetylation can induce instability in the peptide chain if specific residues are not adequately protected.

Histidine-Mediated Racemization and Transfer

The imidazole ring of Histidine is a potent nucleophile. If the Trityl (Trt) protection is lost or if the capping conditions are too aggressive:

  • Im-Acetylation:

    
     acetylates the imidazole nitrogen.
    
  • Transfer: This "active amide" can transfer the acetyl group to other nucleophiles or hydrolyze.

  • Racemization: The

    
    -acetyl group increases the acidity of the 
    
    
    
    -proton, leading to rapid racemization of the Histidine residue.
O-Acetylation of Serine/Threonine

Unprotected hydroxyl groups on Serine (Ser) or Threonine (Thr) can react with


 to form esters (O-acetyl).
  • Stability: Unlike N-acetyl amides, O-acetyl esters are base-labile .

  • Consequence: They may be removed during Piperidine treatments (in Fmoc synthesis), leading to confusion during mass spectrometry analysis (transient mass shifts).

  • Prevention: Ensure Ser/Thr side chains are fully protected (t-Bu or Trt) before any acetylation step.

Visualization: Reaction Pathways

ReactionPathways Ac2O Acetic Anhydride (Ac2O) NTerm N-Terminal Amine (Target) Ac2O->NTerm Primary Rxn His Histidine Imidazole (Side Reaction) Ac2O->His If Unprotected Ser Serine Hydroxyl (Side Reaction) Ac2O->Ser If Unprotected NAc N-Acetyl Peptide (Stable Amide) NTerm->NAc NimAc N-im-Acetyl Histidine (Unstable/Reactive) His->NimAc OAc O-Acetyl Ester (Base Labile) Ser->OAc Clean Desired Product NAc->Clean Racem Racemization NimAc->Racem Alpha-proton abstraction OAc->NAc Potential O->N Shift

Figure 2: Mechanistic pathways of acetylation. Green path represents the desired workflow; Yellow/Red paths indicate side reactions.

Part 4: Validated Experimental Protocols

Standard Capping Protocol (Fmoc SPPS)

This protocol is designed to cap unreacted amines after a difficult coupling step.

Reagents:

  • Solution A: 0.5 M Acetic Anhydride in DMF.

  • Solution B: 0.5 M DIPEA (Diisopropylethylamine) in DMF.

  • Note: Prepare fresh. Do not premix A and B until immediately before use to prevent salt formation/hydrolysis.

Workflow:

  • Wash: Wash resin with DMF (3x).[2]

  • Add: Add Solution A and Solution B (1:1 ratio) to the reaction vessel. Use 10–20 equivalents relative to resin loading.

  • React: Shake/agitate for 10–15 minutes at room temperature.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Test: Perform a Kaiser Test (ninhydrin). If blue (positive), repeat steps 2–4.

N-Terminal Acetylation (Final Modification)

Used to stabilize the final peptide drug candidate.

Workflow:

  • Deprotect: Remove the final Fmoc group using 20% Piperidine. Wash thoroughly.[2]

  • Cocktail: Mix Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF.

    • Expert Insight: Pyridine is preferred over DIPEA for the final N-terminal acetylation as it minimizes the risk of racemization on the C-terminal cysteine (if present) and is milder.

  • React: Agitate for 20 minutes.

  • QC: Verify mass shift (+42 Da) via LC-MS.

References

  • Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis. Source: Chem Pharm Bull (Tokyo).[3] 1989 Feb;37(2):506-8.[3] URL:[Link]

  • Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Source: PubMed (Biochem J. 1991). URL:[Link]

  • Side reactions in peptide synthesis: An overview. Source: Bibliomed / Journal of Proteome Research.[4] URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Activation Protocols for Ac-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Azlactone-Mediated Racemization in Peptide Synthesis

Abstract

The activation of


-acetylated amino acids, particularly sterically hindered residues like 

-Acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH), presents a unique synthetic challenge. Unlike urethane-protected precursors (Fmoc/Boc), the

-acetyl group facilitates rapid cyclization to form 5(4H)-oxazolones (azlactones), leading to significant racemization at the

-carbon. This guide details the mechanistic causality of this side reaction and provides a validated, low-racemization coupling protocol utilizing Oxyma Pure and Diisopropylcarbodiimide (DIC), with 2,4,6-collidine as the preferred base when onium salts are required.

Scientific Background: The Chemistry of Racemization

The Azlactone Mechanism

The primary cause of enantiomeric purity loss in Ac-Thr(tBu)-OH coupling is not direct base-catalyzed enolization, but rather azlactone formation .

  • Activation: The carboxyl group is activated (e.g., by a carbodiimide or uronium salt).

  • Cyclization: The carbonyl oxygen of the

    
    -acetyl group acts as an internal nucleophile, attacking the activated carboxyl carbon. This forms a 5-membered oxazolone ring.
    
  • Racemization: The proton at the C

    
     position of the oxazolone is highly acidic.[1] Weak bases can abstract this proton, leading to a resonance-stabilized enol intermediate that loses chirality.
    
  • Coupling: The amine component attacks the oxazolone, reopening the ring to form the peptide bond, but the product is now a mixture of L- and D-isomers.

The Threonine Challenge

Threonine exacerbates this issue due to its


-branched side chain (containing the bulky tert-butyl group). This steric hindrance retards the rate of the desired intermolecular coupling reaction (aminolysis).
  • Kinetic Consequence: The activated species exists in solution longer before reacting with the amine.

  • Result: The window for the intramolecular side reaction (azlactone formation) is widened, significantly increasing the %D-isomer formation compared to non-hindered amino acids like Alanine.

Visualizing the Pathway

The following diagram illustrates the competitive pathways between productive coupling and racemization.

AzlactoneMechanism Start Ac-Thr(tBu)-OH Activated Activated Ester (O-Acylisourea/OBt/Oxyma) Start->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Slow Cyclization (Side Rxn) Product_L Native Peptide (L-Isomer) Activated->Product_L Fast Aminolysis (Desired) Enol Enol Intermediate (Achiral) Oxazolone->Enol Base Catalysis (Loss of Chirality) Oxazolone->Product_L Aminolysis Product_D Racemized Peptide (D-Isomer) Oxazolone->Product_D Aminolysis Enol->Oxazolone Reprotonation

Figure 1: Mechanistic pathway showing the competition between direct coupling and azlactone-mediated racemization.

Strategic Reagent Selection

To prevent the pathway described above, reagent selection must focus on neutral pH activation and steric hindrance of any necessary bases.

Coupling Reagents: Oxyma Pure vs. HOBt

Recent comparative studies demonstrate that Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization in sensitive couplings.[2] It generates an active ester that is more reactive toward amines (speeding up the desired step) while being less prone to oxazolone formation.

Base Selection: The Role of Collidine

If uronium/phosphonium salts (HATU, PyBOP) are used, a tertiary base is required.

  • DIPEA (Diisopropylethylamine): Strong base, unhindered enough to abstract the C

    
     proton.[3] High Risk. [4]
    
  • 2,4,6-Collidine (TMP): Weaker base (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     ~7.4) and sterically hindered.[3][5][6] It is sufficient to deprotonate the carboxylic acid but struggles to abstract the C
    
    
    
    proton of the oxazolone. Recommended.
Comparative Data Summary
ComponentStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Activator HATU / HBTUDIC (Carbodiimide)DIC allows base-free activation; HATU requires base.
Additive HOBtOxyma Pure Oxyma esters are more reactive and stable against racemization.
Base DIPEA (DIEA)None (or Collidine)Absence of base prevents proton abstraction.
Solvent DMFDCM/DMF (1:1) DCM (low dielectric constant) suppresses ion separation, reducing racemization.
Temp Room Temp (25°C)0°C Lower kinetic energy slows the unimolecular cyclization more than the bimolecular coupling.

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Standard solid-phase or solution-phase coupling of Ac-Thr(tBu)-OH where maximum chiral integrity is required.

Materials:

  • Ac-Thr(tBu)-OH

  • Oxyma Pure[4][6][7][8][9][10]

  • DIC (Diisopropylcarbodiimide)[5][7][11]

  • Solvent: Anhydrous DMF or DCM/DMF (1:1)

Step-by-Step:

  • Preparation: Calculate 3.0 equivalents (eq) of Ac-Thr(tBu)-OH and 3.0 eq of Oxyma Pure relative to the resin loading (or amine component).

  • Dissolution: Dissolve the amino acid and Oxyma in the minimum amount of solvent.

    • Note: If solubility is poor in DCM, use pure DMF.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Activation: Add 3.0 eq of DIC. Stir at 0°C for 2–5 minutes.

    • Critical: Do not pre-activate for >10 minutes. The active ester is stable, but prolonged exposure increases risk.

  • Coupling: Add the cold activated mixture to the resin/amine.

  • Reaction: Allow to react for 60 minutes. Allow to warm to room temperature only after the first 30 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The "Difficult Sequence" (HATU/Collidine)

Best for: Sterically demanding sequences where DIC coupling fails to drive the reaction to completion.

Materials:

  • Ac-Thr(tBu)-OH

  • HATU[5][6][12]

  • 2,4,6-Collidine (TMP)[3][13][12]

Step-by-Step:

  • Preparation: Dissolve 3.0 eq Ac-Thr(tBu)-OH and 2.9 eq HATU in DMF.

  • Cooling: Chill to 0°C.

  • Base Addition: Add 3.0–4.0 eq of 2,4,6-Collidine .

    • Strict Prohibition: Do NOT use DIPEA or NMM.

  • Coupling: Immediately add the solution to the resin.

    • Note: Do not pre-activate HATU mixtures for more than 30 seconds; the active species hydrolyzes or cyclizes rapidly.

Quality Control & Troubleshooting

Validating Chiral Purity (C18 HPLC)

Racemization results in diastereomers (L-L vs D-L peptides) which are often separable by standard C18 RP-HPLC.

  • Method: Linear gradient of Water/Acetonitrile (0.1% TFA).

  • Detection: Look for a "shoulder" or a small peak eluting immediately before or after the main peak.

  • Confirmation: Co-injection with a synthesized standard containing the D-isomer (Ac-D-Thr(tBu)-...) is the only definitive proof.

Troubleshooting Workflow

Troubleshooting Problem Issue: Low Purity or Racemization Detected CheckBase Are you using DIPEA? Problem->CheckBase SwitchBase Switch to 2,4,6-Collidine OR Remove Base (Use DIC) CheckBase->SwitchBase Yes CheckReagent Are you using HOBt? CheckBase->CheckReagent No SwitchOxyma Switch to Oxyma Pure CheckReagent->SwitchOxyma Yes CheckTemp Is reaction at RT? CheckReagent->CheckTemp No CoolDown Perform activation & first 30min at 0°C CheckTemp->CoolDown Yes

Figure 2: Decision tree for troubleshooting racemization issues during Ac-Thr(tBu)-OH coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Discusses Oxyma/COMU superiority).
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine)
  • Steinauer, R., et al. (1989). Racemization of N-acetyl amino acids.

Sources

Troubleshooting & Optimization

improving solubility of Ac-Thr(tBu)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH) is a crucial derivative of L-threonine, widely utilized in peptide synthesis and drug development. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function is essential for preventing unwanted side reactions during synthesis.[1] However, researchers frequently encounter challenges with its solubility in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which can hinder reaction kinetics, lead to incomplete couplings, and promote aggregation.[2] This guide provides a comprehensive troubleshooting framework, from quick FAQs to advanced protocols, to address and resolve these solubility issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Ac-Thr(tBu)-OH not dissolving well in DMF or DCM? A1: The limited solubility of Ac-Thr(tBu)-OH often stems from its molecular structure. The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl and ether oxygens). In the solid state, these can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvent molecules to break apart.[3] Aggregation can further reduce the effective concentration of the amino acid derivative.[2]

Q2: Is Ac-Thr(tBu)-OH expected to be more soluble in DMF or DCM? A2: Ac-Thr(tBu)-OH is generally more soluble in DMF than in DCM.[1] DMF is a polar aprotic solvent with a high dielectric constant, making it highly effective at solvating polar molecules and disrupting the hydrogen bonds that cause aggregation.[4][5] DCM is less polar and, while it can dissolve many protected amino acids, it is often less effective for those prone to strong intermolecular interactions.[4][6]

Q3: Can I gently heat the mixture to improve solubility? A3: Yes, gentle warming (e.g., to 30-40°C) can often improve both the rate of dissolution and the overall solubility.[7] Increased thermal energy helps to overcome the activation energy required to break the crystal lattice of the solute. However, exercise caution to avoid thermal degradation of the protected amino acid.[8]

Q4: My Ac-Thr(tBu)-OH precipitates out of a DCM solution when I add other reagents. Why? A4: This is likely due to a change in the overall polarity of the solvent system. If you add a less polar reagent or if the reaction consumes a polar co-solvent, the solubility of the polar Ac-Thr(tBu)-OH can decrease, causing it to precipitate. This highlights the importance of solvent compatibility in your reaction setup.

Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving solubility challenges with Ac-Thr(tBu)-OH. Follow the workflow to diagnose the root cause and implement the most effective solution.

Logical Troubleshooting Workflow

G Start Start: Ac-Thr(tBu)-OH Insoluble in DMF/DCM CheckSolvent Step 1: Verify Solvent Quality (Anhydrous, Peptide Grade) Start->CheckSolvent Mechanical Step 2: Apply Mechanical Agitation (Vortex, Sonication) CheckSolvent->Mechanical Heat Step 3: Gentle Warming (30-40°C) Mechanical->Heat StillInsoluble1 Still Insoluble? Heat->StillInsoluble1 Cosolvent Step 4: Add Co-solvent (e.g., 5-10% DMSO in DMF) StillInsoluble1->Cosolvent Yes Success Success: Soluble Solution Proceed with Experiment StillInsoluble1->Success No StillInsoluble2 Still Insoluble? Cosolvent->StillInsoluble2 Salt Step 5: In-situ Salt Formation (Add 0.95 eq. non-nucleophilic base) StillInsoluble2->Salt Yes StillInsoluble2->Success No Salt->Success

Caption: A step-by-step workflow for troubleshooting Ac-Thr(tBu)-OH solubility.

Step 1: Foundational Checks (The Basics)
  • Solvent Quality: Ensure you are using high-purity, anhydrous, peptide-grade solvents. Water or amine impurities in DMF can significantly alter its solvating properties and affect solubility.[4]

  • Mechanical Agitation: Simple vortexing may be insufficient. Use sonication for 5-10 minutes. The high-frequency sound waves provide the energy needed to break up solute aggregates and facilitate interaction with the solvent.[9][10]

Step 2: The Co-solvent Approach

If foundational checks fail, the polarity of the solvent system may be inadequate.

Causality: The principle of "like dissolves like" is key. While DMF is polar, its ability to disrupt the specific hydrogen bonding network of Ac-Thr(tBu)-OH can be enhanced. Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor and can effectively interrupt the solute-solute interactions that lead to poor solubility.[11]

Recommendation: Add a small amount of a highly polar aprotic co-solvent.

  • Primary Choice: Add DMSO to the DMF, starting at 5% (v/v) and increasing up to 20% if necessary. For DCM, which is less polar, adding DMF or DMSO as a co-solvent can create a more suitable environment.[7]

  • Alternatives: N-Methyl-2-pyrrolidone (NMP) can also be used as a stronger alternative to DMF.[4]

Solvent Polarity and Hydrogen Bonding

H_Bonding cluster_0 Poor Solubility (Intermolecular H-Bonding) cluster_1 Improved Solubility (Solvent Disruption) A1 Ac-Thr(tBu)-OH A2 Ac-Thr(tBu)-OH A1->A2 H-Bond B1 Ac-Thr(tBu)-OH S1 Solvent (e.g., DMF/DMSO) B1->S1 Solvation S2 Solvent (e.g., DMF/DMSO) B1->S2 Solvation

Caption: Solvents improve solubility by disrupting solute-solute hydrogen bonds.

Step 3: Chemical Modification (In-situ Salt Formation)

For particularly stubborn solubility issues, converting the carboxylic acid to its more soluble salt form is a powerful technique.[12][13]

Causality: The carboxylic acid group of Ac-Thr(tBu)-OH is weakly acidic. By adding a sub-stoichiometric amount of a non-nucleophilic base, you can deprotonate the carboxylic acid to form a carboxylate anion. This charged species has much stronger ion-dipole interactions with polar solvents like DMF, dramatically increasing solubility compared to the neutral, hydrogen-bonded molecule.[14][15][16]

Recommendation: Add a non-nucleophilic organic base.

  • Base of Choice: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Amount: Add 0.95 equivalents of the base relative to the Ac-Thr(tBu)-OH. Using a slight deficit ensures no excess base is present, which could interfere with subsequent coupling reactions.

Mechanism of Solubility Enhancement via Salt Formation

Salt_Formation Acid Ac-Thr(tBu)-OH (Poorly Soluble) Base + 0.95 eq. DIPEA (Non-nucleophilic Base) Acid->Base Salt [Ac-Thr(tBu)-O⁻][DIPEAH⁺] (Highly Soluble Salt) Base->Salt

Caption: Conversion to an ionic salt enhances interaction with polar solvents.

Data Summary Table

The following table summarizes qualitative solubility information for Ac-Thr(tBu)-OH and related compounds based on available technical data.

CompoundSolventSolubilityNotes / ConcentrationSource(s)
H-Thr(tBu)-OHDMFSolubleGenerally described as soluble in technical guides.[1]
H-Thr(tBu)-OHDCMSolubleGenerally described as soluble in technical guides.[1]
Fmoc-Thr(tBu)-OHDMFSolubleDescribed as "clearly soluble" at concentrations around 0.5 M.[2][17]
Fmoc-Thr(tBu)-OHDCMLimitedRequires co-solvents like DMF for complete dissolution in many applications.[18]
General Protected AAsDMSOGoodOften used as a powerful co-solvent to dissolve hydrophobic or aggregating peptides.[7][9][11]
Experimental Protocols

Protocol 1: Standard Solubility Test

This protocol establishes a baseline for the solubility of your specific batch of Ac-Thr(tBu)-OH.

  • Materials: Ac-Thr(tBu)-OH, peptide-grade DMF, peptide-grade DCM, 1.5 mL microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh 21.7 mg of Ac-Thr(tBu)-OH (0.1 mmol) into two separate tubes.

    • To the first tube, add 200 µL of DMF to target a 0.5 M concentration.

    • To the second tube, add 200 µL of DCM to target a 0.5 M concentration.

    • Vortex each tube vigorously for 1 minute.

    • If undissolved solid remains, sonicate the tubes for 10 minutes.

    • Visually inspect for clarity. If the solution is clear, the compound is soluble at 0.5 M. If not, add solvent incrementally to determine the approximate solubility limit.

Protocol 2: Enhanced Solubilization with a Co-solvent

Use this protocol when Ac-Thr(tBu)-OH fails to dissolve sufficiently in pure DMF.

  • Materials: Ac-Thr(tBu)-OH, peptide-grade DMF, peptide-grade DMSO, vortex mixer.

  • Procedure:

    • To a vial containing your desired amount of Ac-Thr(tBu)-OH, add 90% of your final target volume as DMF (e.g., for a final volume of 1 mL, add 900 µL of DMF).

    • Vortex the suspension for 1 minute.

    • Add 10% of your final target volume as DMSO (e.g., 100 µL).

    • Vortex vigorously until the solid is completely dissolved. The solution should become clear.

    • Note: This 9:1 DMF:DMSO mixture is a powerful solvent system for many challenging protected amino acids.[7][11]

Protocol 3: Solubilization via In-situ Salt Formation

This is an advanced method for use directly within a reaction setup, such as for a coupling reaction in peptide synthesis.

  • Materials: Ac-Thr(tBu)-OH, peptide-grade DMF, Diisopropylethylamine (DIPEA).

  • Procedure:

    • Weigh the required amount of Ac-Thr(tBu)-OH into a clean, dry reaction vessel.

    • Add the desired volume of DMF to create a suspension.

    • Calculate 0.95 molar equivalents of DIPEA relative to the Ac-Thr(tBu)-OH.

    • Carefully add the calculated volume of DIPEA to the suspension while stirring or agitating.

    • Continue agitation for 5-10 minutes. A significant increase in clarity and dissolution should be observed as the salt is formed.

    • The resulting solution can now be used in the subsequent reaction step (e.g., addition of coupling reagents).

References
  • Prediction and improvement of protected peptide solubility in organic solvents.
  • Prediction and improvement of protected peptide solubility in organic solvents*.
  • Peptide Solubiliz
  • A Technical Guide to H-Thr(tBu)
  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO - Benchchem.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide - Benchchem.
  • Why salt formation of weak acid increases the drug solubility?
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
  • Peptide solubility guidelines.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents...
  • Salt formation to improve drug solubility - PubMed.
  • Peptide solubility - Bachem.
  • Solvents for Solid Phase Peptide Synthesis.
  • Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purific
  • Solvent Miscibility Table - MilliporeSigma.
  • Are there any alternative solvents for DMF-DCM?
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a - The Royal Society of Chemistry.
  • Technical Support Inform
  • Temperature dependence of amino acid hydrophobicities - PubMed - NIH.
  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents - Universidad de Zaragoza.
  • Solubility Temperature Dependence Predicted
  • The multieffects of DMF and DBU on the [5 + 1] benzannulation of nitroethane and α-alkenoyl ketene-(S,S)
  • Aggregation of Phosphoric Acid, Phenyl Dihydrogenphosphate, and Related Organophosphorus Acids in Conductometric Titration with Triethylamine in DMF - ResearchG

Sources

Technical Support Center: Troubleshooting Low Coupling Yields with Ac-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for overcoming challenges associated with the coupling of N-acetyl-O-tert-butyl-threonine (Ac-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enhance the efficiency and success of your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does Ac-Thr(tBu)-OH exhibit low coupling yields?

A1: The primary reason for the low coupling efficiency of Ac-Thr(tBu)-OH is significant steric hindrance. This hindrance arises from two main sources: the bulky tert-butyl (tBu) group protecting the side-chain hydroxyl and the N-terminal acetyl (Ac) group.[1][2][3] These bulky groups physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower and less efficient coupling reactions.[1]

Q2: Can standard coupling reagents like HBTU or DIC/HOBt be used for Ac-Thr(tBu)-OH?

A2: While standard reagents like HBTU and DIC/HOBt are workhorses in SPPS, they often prove insufficient for overcoming the severe steric hindrance presented by Ac-Thr(tBu)-OH, resulting in low yields.[1] More potent coupling reagents are generally required to drive the reaction to completion.

Q3: What are the potential side reactions when coupling Ac-Thr(tBu)-OH?

A3: Besides incomplete coupling, which leads to deletion sequences, a key concern is epimerization (racemization) at the α-carbon of the threonine residue.[3] This is particularly prevalent with prolonged exposure to the basic conditions often used in coupling reactions.[3] Another potential, though less common, side reaction is the dehydration of the threonine side chain (β-elimination), which can be promoted by strong basic conditions.[3]

Q4: How can I effectively monitor the coupling of such a hindered amino acid?

A4: The traditional ninhydrin (Kaiser) test is an effective method for monitoring the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling reaction is complete. For sequences where the N-terminal residue is a proline or another secondary amine, the TNBS (trinitrobenzenesulfonic acid) test should be used.

Troubleshooting Guide: Low Coupling Yields

This section provides a systematic approach to diagnosing and resolving low coupling efficiencies with Ac-Thr(tBu)-OH.

Problem: Ninhydrin test is positive, indicating incomplete coupling.

A positive ninhydrin test (blue/purple beads) after the coupling step is a clear indication of unreacted N-terminal amines. The following flowchart outlines a logical troubleshooting workflow.

Caption: A systematic workflow for troubleshooting low coupling yields of Ac-Thr(tBu)-OH.

Detailed Strategies

The choice of coupling reagent is critical for acylating sterically hindered amino acids.[2] Standard uronium-based reagents like HBTU may not be sufficiently reactive.

  • Recommendation: Switch to more potent phosphonium-based reagents like PyBOP or PyAOP, or specialized uronium/aminium reagents such as HATU or COMU.[1][4] These reagents have demonstrated superior performance in challenging couplings.[1] HATU, in particular, is highly effective due to the anchimeric assistance provided by the pyridine nitrogen in the resulting HOAt ester.[4]

Table 1: Comparison of Coupling Reagents for Hindered Couplings

ReagentReagent TypeRelative ReactivityKey Advantages
HBTU/TBTUAminiumModerateCost-effective, widely used.
DIC/HOBtCarbodiimideModerateLow risk of racemization when used without a base.[5]
PyBOPPhosphoniumHighDoes not cause guanidinylation side reactions.[4]
HATUAminiumVery HighHighly efficient for hindered couplings, including N-methyl amino acids.[4]
COMUUroniumVery HighHigh reactivity, safer (non-explosive) byproducts.[6][7]

For difficult couplings, extending the reaction time can help drive the reaction towards completion.

  • Recommendation: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[8] A moderate increase in temperature (e.g., to 30-40°C) can also help overcome the activation energy barrier. However, exercise caution with elevated temperatures as this can increase the risk of racemization.[1]

Repeating the coupling step is a common and effective strategy for difficult residues.

  • Recommendation: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Ac-Thr(tBu)-OH.[1][9] This ensures a high concentration of the activated amino acid is available to react with any remaining free amines.

The choice of solvent can impact resin swelling and the solvation of the growing peptide chain, which in turn affects reaction kinetics.

  • Recommendation: While DMF is the most common solvent for SPPS, for sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) due to its superior solvating properties.[10][11] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[8]

Protocol 1: Double Coupling of Ac-Thr(tBu)-OH using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the Ac-Thr(tBu)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.

    • Allow the second coupling to proceed for another 2 hours.

  • Monitoring and Washing:

    • Wash the resin thoroughly with DMF (3 x 1 min).

    • Perform a ninhydrin test to check for completion.

    • If the test is negative, proceed with the synthesis. If it remains positive, consider implementing a capping step.

Protocol 2: Acetic Anhydride Capping of Unreacted Amines

If double coupling fails to yield a negative ninhydrin test, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides.

  • Wash the resin with DMF (3 x 1 min).

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:5:90 v/v/v ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the deprotection step of the next cycle.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 713–724. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Qiu, X., et al. (2014). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC. Retrieved from [Link]

Sources

overcoming steric hindrance in Ac-Thr(tBu)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Couplings Subject: Troubleshooting Guide for Ac-Thr(tBu)-OH Coupling Ticket ID: #STR-THR-001 Status: Open

Executive Summary

Coupling Ac-Thr(tBu)-OH presents a dual-challenge in peptide synthesis:

  • Steric Hindrance: The threonine side chain is

    
    -branched, and the tert-butyl protection adds significant bulk, shielding the activated carboxyl carbon.
    
  • Racemization Risk (Critical): Unlike Fmoc- or Boc-protected amino acids, N-acetyl amino acids lack a urethane protecting group. Upon activation, the amide oxygen can attack the activated carbonyl to form a 5(4H)-oxazolone (azlactone) intermediate.[1] This intermediate is highly prone to deprotonation at the

    
    -carbon, leading to rapid racemization (epimerization) and loss of chiral integrity.
    

This guide provides the specific protocols to overcome the steric barrier while suppressing the oxazolone pathway.

Part 1: The Diagnostic Phase (Why is it failing?)

Before attempting a new coupling, confirm the failure mode. Is it low conversion (sterics) or loss of purity (racemization)?

The Mechanism of Failure

The N-acetyl group turns your amino acid into a "segment coupling" mimic. Standard high-power reagents (like HATU with DIPEA) often cause significant epimerization before the bulky amine can attack.

OxazoloneMechanism cluster_risk CRITICAL FAILURE ZONE AcThr Ac-Thr(tBu)-OH (Starting Material) Activated Activated Ester (O-Acylurea / OBt) AcThr->Activated Activation (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Intramolecular Attack (Fast) Product Desired Product (L-Isomer) Activated->Product Amine Attack (Slow due to Sterics) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIPEA) Deprotonation Oxazolone->Product Amine Attack (If Base is Controlled) Racemic Racemic Product (DL-Mixture) Enol->Racemic Amine Attack

Figure 1: The "Danger Zone" of N-Acetyl coupling. The absence of a carbamate (Fmoc/Boc) allows the amide backbone to cyclize into an oxazolone. Base facilitates the loss of chirality at this stage.

Part 2: Optimized Protocols

Do not use standard Fmoc-protocols (e.g., HBTU/DIPEA). Choose Protocol A for solid-phase (SPPS) or Protocol B for solution-phase/difficult cases.

Protocol A: The "Safe" Standard (DIC / Oxyma Pure)

Best for: Solid-Phase Synthesis (SPPS), minimizing racemization. Why: Carbodiimides (DIC) are neutral. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization while maintaining high reactivity for bulky residues.

ReagentEquivalentsRole
Ac-Thr(tBu)-OH 3.0 - 5.0 eqCarboxylic Acid
Oxyma Pure 3.0 - 5.0 eqRacemization Suppressor / Additive
DIC (Diisopropylcarbodiimide)3.0 - 5.0 eqActivator
Solvent DMF or NMPNMP reduces aggregation

Step-by-Step:

  • Dissolve: Dissolve Ac-Thr(tBu)-OH and Oxyma Pure in minimal DMF/NMP.

  • Pre-activation: Add DIC. Shake/stir for 2-3 minutes only. Do not wait longer; the active ester is unstable.

  • Coupling: Add the mixture to the resin.

  • Time: Allow to react for 2 to 4 hours (longer than standard AA).

  • Temperature: Keep at Room Temperature (25°C) .

    • Warning: Do NOT heat >40°C. Heat accelerates oxazolone formation exponentially in N-acetylated species.

Protocol B: The "Power" Solution (T3P / Pyridine)

Best for: Solution Phase, extremely hindered amines, or if Protocol A yields <50%. Why: T3P (Propylphosphonic anhydride) is widely regarded as the "gold standard" for coupling racemization-prone segments (like Ac-amino acids). It does not generate a free nucleophile that can attack the active ester.

ReagentEquivalentsRole
Ac-Thr(tBu)-OH 1.2 - 1.5 eqCarboxylic Acid
T3P (50% in EtOAc/DMF)1.5 - 2.0 eqCoupling Reagent
Base Pyridine or 2,4,6-CollidineWeak base (Critical)
Solvent DMF, EtOAc, or DCMSolvent

Step-by-Step:

  • Mix: Combine the Amine (resin or free), Ac-Thr(tBu)-OH, and Base in the solvent.

  • Cool: Cool the mixture to 0°C (ice bath).

  • Trigger: Add T3P slowly.

  • React: Stir at 0°C for 1 hour, then warm to Room Temperature. React for 12-24 hours.

  • Note: T3P reactions are slower but much cleaner.

Part 3: Troubleshooting & FAQs

Q1: I see a "Double Peak" on my HPLC. What happened?

A: You likely have diastereomers (L-Thr and D-Thr).

  • Cause: You used a strong base (DIPEA/TEA) with a uronium reagent (HATU/HBTU). This spikes the pH, deprotonating the oxazolone intermediate.

  • Fix: Switch to Protocol A (DIC/Oxyma) which is base-free, or use Collidine (TMP) instead of DIPEA. Collidine is sterically hindered and less likely to abstract the

    
    -proton.
    
Q2: Can I use Microwave irradiation to speed this up?

A: Proceed with extreme caution. While microwaves overcome steric hindrance (Thr/tBu), they provide the energy required to cross the racemization barrier.

  • Limit: Max 40-50°C .

  • Reagent: Use DIC/Oxyma .[2][3] Never use basic conditions (HATU/DIPEA) in the microwave for Ac-Thr coupling.

Q3: The coupling yield is still low (<80%). What next?

A: If sterics are the primary blocker (not racemization), try Double Coupling with a solvent switch:

  • Coupling 1: DIC/Oxyma in DMF (2 hours). Drain.

  • Coupling 2: DIC/Oxyma in DCM/DMF (1:1) or pure NMP .

    • Reasoning: DCM swells Polystyrene resins differently, potentially exposing buried sites. NMP disrupts hydrogen-bond aggregation (beta-sheets) that might form near the N-terminus.

Q4: Why not just use HATU? It's the strongest coupler.

A: HATU is too risky for N-acetylated amino acids. The guanidinium structure of HATU requires a base (DIPEA) to function. That base is the enemy of chiral purity in this specific context. If you must use HATU, use HOAt as an additive and Collidine as the base, and keep it at 0°C.

Decision Matrix: Selecting the Right Path

TroubleshootingFlow Start Start: Ac-Thr(tBu)-OH Coupling CheckPhase Is this Solid Phase (SPPS) or Solution Phase? Start->CheckPhase SPPS Solid Phase CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution ProtocolA PROTOCOL A DIC + Oxyma Pure (No Base) SPPS->ProtocolA ProtocolB PROTOCOL B T3P + Pyridine/Collidine (Low Temp) Solution->ProtocolB ResultCheck Check HPLC for Diastereomers (Double Peak) ProtocolA->ResultCheck ProtocolB->ResultCheck Success Single Peak > 95% Proceed ResultCheck->Success OK Racemized Double Peak (Racemization) ResultCheck->Racemized Fail LowYield Single Peak but Low Yield ResultCheck->LowYield Fail FixRacemization Switch Base to Collidine or Reduce Temp Racemized->FixRacemization FixYield Double Couple Switch Solvent (NMP/DCM) LowYield->FixYield

Figure 2: Decision Matrix for optimizing coupling conditions based on experimental feedback.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Benoiton, N. L. (2018). "Chemistry of Peptide Synthesis." CRC Press. (Focus on Oxazolone mechanism in Ch. 4). Link

Sources

Validation & Comparative

NMR Characterization Guide: Ac-Thr(tBu)-OH vs. H-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid Phase Peptide Synthesis (SPPS) and fragment-based drug design, the distinction between H-Thr(tBu)-OH (the free amino acid building block) and Ac-Thr(tBu)-OH (the N-acetylated derivative) is a critical quality control checkpoint.

While both molecules share the O-tert-butyl side-chain protection, the N-terminal acetylation dramatically alters the chemical environment of the backbone. This guide provides a definitive NMR characterization protocol to distinguish these two species. The presence of the acetyl group introduces specific "fingerprint" signals in both proton (


H) and carbon (

C) NMR, serving as the primary validation metric for reaction completion (capping) or starting material verification.

Structural Logic & Chemical Basis

Before analyzing spectra, it is vital to understand the structural changes that dictate the NMR shifts.

  • H-Thr(tBu)-OH: Exists as a zwitterion in neutral polar solvents (DMSO-

    
     often stabilizes the ionic forms). The N-terminus is a protonated amine (
    
    
    
    ), which exerts an inductive effect on the
    
    
    -proton.
  • Ac-Thr(tBu)-OH: The N-terminus is capped with an acetyl group (

    
    ). This converts the amine to an amide, removing the basicity and introducing a carbonyl anisotropy that deshields the 
    
    
    
    -proton and introduces a distinct amide doublet.
Visualizing the Structural Difference[2]

ChemicalStructure H_Thr H-Thr(tBu)-OH (Free Amine) Amine N-Terminus: NH3+ (Broad Exchangeable Signal) H_Thr->Amine Contains AlphaH_Free α-Proton: Shielded (~3.0 - 3.5 ppm) H_Thr->AlphaH_Free Inductive Effect Ac_Thr Ac-Thr(tBu)-OH (N-Acetylated) Amide N-Terminus: Acetyl-NH (Sharp Doublet + Methyl Singlet) Ac_Thr->Amide Modified by Ac2O AlphaH_Cap α-Proton: Deshielded (~4.0 - 4.5 ppm) Ac_Thr->AlphaH_Cap Anisotropic Effect Amide->AlphaH_Cap Coupling (J ~8Hz)

Figure 1: Structural impact of acetylation on NMR observables. The conversion from amine to amide alters both the N-terminal signals and the adjacent


-proton environment.

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and minimize solvent artifacts, follow this standardized sample preparation protocol.

Reagents
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: Free amino acids (zwitterions) have poor solubility in chloroform. DMSO ensures complete solubility for both species and slows down proton exchange, allowing observation of amide/amine protons.[1]

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).[1]

Step-by-Step Workflow
  • Mass Measurement: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-

    
    .
    
    • Critical: Ensure the ampoule is fresh to minimize water content. Water (HDO) appears ~3.3 ppm in DMSO and can obscure the

      
      -proton or Thr 
      
      
      
      -proton signals.
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy (common for free H-Thr(tBu)-OH), sonicate for 2 minutes.

  • Acquisition:

    • Temp: 298 K (25°C).

    • Scans: 16 scans (minimum) for

      
      H; 256+ scans for 
      
      
      
      C.
    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the acetyl methyl singlet.

Comparative Analysis: H NMR

The proton spectrum provides the fastest identification. The key differentiator is the Acetyl region (1.8–2.0 ppm) and the Amide region (7.5–8.5 ppm) .

Quantitative Comparison Table ( H in DMSO- )
Proton MoietyH-Thr(tBu)-OH (Free)

(ppm)
Ac-Thr(tBu)-OH (Capped)

(ppm)
MultiplicityKey Diagnostic Feature
Acetyl -CH

Absent 1.85 – 1.95 Singlet (3H)Primary Indicator. Sharp singlet indicating capping.
Amide -NH ~7.0 – 8.0 (Broad/Variable)7.80 – 8.20 Doublet (1H)Ac-Thr shows a sharp doublet (

Hz). Free amine is broad/absent.

-CH
3.10 – 3.40 4.10 – 4.35 dd or mDownfield shift (~1 ppm) upon acetylation due to electron-withdrawing carbonyl.

-CH
3.80 – 4.003.90 – 4.10MultipletSlight downfield shift; often overlaps with

-H in capped species.
tBu (-C(CH

)

)
1.10 – 1.201.10 – 1.20Singlet (9H)Unchanged. Internal reference for integration.

-CH

1.05 – 1.151.05 – 1.15Doublet (3H)Unchanged. Diagnostic of Threonine backbone.
-COOH ~12.0 (Very Broad)~12.0 – 12.5Broad SingletOften invisible if trace water is present.[1]
Detailed Spectral Analysis[6]
  • The "Smoking Gun" (Acetyl Group): In Ac-Thr(tBu)-OH , look for a sharp 3-proton singlet at ~1.9 ppm .[1] This peak will be completely absent in the starting material. If you see a small peak here in the "Free" sample, it indicates contamination with acetic acid or incomplete deprotection.

  • The

    
    -Proton Shift: 
    In H-Thr(tBu)-OH , the 
    
    
    
    -proton is shielded by the free amine and appears upfield (near the water peak, often ~3.3 ppm). Upon acetylation, the anisotropy of the amide carbonyl shifts this proton downfield to ~4.2 ppm .[1] This is the most reliable structural confirmation if the acetyl region is crowded by solvent impurities.
  • Amide Coupling: The Ac-Thr(tBu)-OH amide proton (NH) couples to the

    
    -proton. In dry DMSO, this appears as a clear doublet with a coupling constant (
    
    
    
    ) of approximately 8–9 Hz. The free amine protons in H-Thr(tBu)-OH exchange rapidly and do not show this clean coupling.

Comparative Analysis: C NMR

Carbon NMR is definitive for resolving carbonyl environments.

Quantitative Comparison Table ( C in DMSO- )
Carbon MoietyH-Thr(tBu)-OH

(ppm)
Ac-Thr(tBu)-OH

(ppm)
Note
Acetyl C=O Absent 169.0 – 170.5 Distinct from the acid carbonyl.
Acid -COOH 168.0 – 170.0171.0 – 173.0Shift varies with ionization state.[1]
Acetyl -CH

Absent 22.0 – 23.0 Distinct from Thr

-methyl.[1]
tBu (Quaternary) 73.0 – 74.073.0 – 74.0Characteristic of tBu ether.

-CH
66.0 – 67.066.5 – 67.5Ether linkage carbon.[1]

-CH
58.0 – 59.0 57.0 – 58.5 Subtle shift, less diagnostic than

H.
tBu (-CH

)
27.5 – 28.527.5 – 28.5Intense signal (3x carbons).

-CH

19.0 – 20.019.0 – 20.0Threonine side chain methyl.

Decision Logic for Validation

Use this logic flow to interpret your spectral data during synthesis or QC.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckAc Check 1.8 - 2.0 ppm region Start->CheckAc SingletPresent Sharp Singlet (3H) Present? CheckAc->SingletPresent YesSinglet Acetyl Group Detected SingletPresent->YesSinglet Yes NoSinglet No Acetyl Group SingletPresent->NoSinglet No CheckAlpha Check α-Proton Shift YesSinglet->CheckAlpha NoSinglet->CheckAlpha Downfield Shift > 4.0 ppm (Deshielded) CheckAlpha->Downfield If Acetylated Upfield Shift < 3.5 ppm (Shielded) CheckAlpha->Upfield If Free Amine ResultAc CONFIRMED: Ac-Thr(tBu)-OH Downfield->ResultAc ResultH CONFIRMED: H-Thr(tBu)-OH Upfield->ResultH

Figure 2: Decision tree for distinguishing N-terminal acetylation state based on proton NMR shifts.

Troubleshooting & Artifacts

Rotamers

In Ac-Thr(tBu)-OH , the amide bond (


) has partial double bond character, leading to restricted rotation.[1] While less common in simple amino acids compared to Proline, you may occasionally observe "shadow" peaks (minor rotamers) in the acetyl or amide region.[1] This does not indicate impurity if the ratio is consistent.
Water Suppression

The


-proton of H-Thr(tBu)-OH  (~3.3 ppm) often overlaps with the HDO signal in wet DMSO.
  • Solution: Add 1-2 drops of D

    
    O to the NMR tube.[1]
    
    • Effect: The HDO peak will shift/grow, but the

      
      -proton will remain (though the coupling may simplify).
      
    • Warning: D

      
      O will cause the Amide NH doublet in Ac-Thr(tBu)-OH to disappear due to Deuterium exchange. Perform this only after confirming the amide region. 
      
tBu Decomposition

If the sample has been exposed to strong acid (TFA) during synthesis, the tBu group may be lost.[1]

  • Check: Disappearance of the 9H singlet at 1.2 ppm and appearance of a broad OH signal indicates conversion to Ac-Thr-OH (loss of tBu).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for amino acid chemical shift increments).
  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. (Reference for Threonine standard shifts). [Link]

Sources

A Comparative Guide to N-Terminal Acetylation: Ac-Thr(tBu)-OH vs. On-Resin Modification

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic peptide chemistry, particularly for therapeutic and research applications, N-terminal acetylation is a critical modification. It mimics the natural post-translational modification found in approximately 85% of eukaryotic proteins, enhancing peptide stability by preventing degradation by aminopeptidases and neutralizing the terminal positive charge, which can influence solubility and membrane permeability.[1] For peptides featuring an N-terminal threonine, chemists are faced with a strategic choice: incorporate a pre-acetylated and side-chain protected monomer, Ac-Thr(tBu)-OH, during solid-phase peptide synthesis (SPPS), or perform an on-resin acetylation step after the full peptide sequence has been assembled.

This guide provides an in-depth comparison of these two methodologies, grounded in the principles of SPPS and supported by experimental logic. We will explore the mechanistic underpinnings, procedural nuances, and the respective advantages and disadvantages of each approach to inform your synthetic strategy.

The Foundational Chemistry of Threonine Protection and Acetylation

Threonine, with its secondary hydroxyl group, requires side-chain protection during Fmoc-based SPPS to prevent unwanted side reactions, such as esterification, during coupling steps. The tert-butyl (tBu) group is a standard choice for this purpose, as it is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]

N-terminal acetylation is most commonly achieved on-resin using acetic anhydride, often in the presence of a non-nucleophilic base.[1][3] The free N-terminal amine of the assembled peptide attacks the electrophilic carbonyl carbon of the acetic anhydride, forming a stable amide bond.[3]

Method 1: On-Resin N-Terminal Acetylation

This is the conventional and widely adopted method for N-terminal capping. After the final Fmoc-protected amino acid has been coupled and its Fmoc group removed, the peptide-resin is treated with an acetylating cocktail.

Experimental Workflow: On-Resin Acetylation

On_Resin_Acetylation_Workflow cluster_SPPS Fmoc-SPPS Cycles cluster_Acetylation On-Resin Acetylation cluster_Cleavage Final Steps start Start: Resin with free amine coupling Couple Final Fmoc-AA-OH start->coupling wash1 DMF Wash coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 DMF/DCM Washes deprotection->wash2 acetylation_step Add Acetylation Cocktail (e.g., 10% Ac₂O in DMF) wash2->acetylation_step reaction React for 30-60 min acetylation_step->reaction wash3 DMF/DCM Washes reaction->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage purification Purify Peptide cleavage->purification

Caption: Workflow for On-Resin N-Terminal Acetylation.

Detailed Protocol for On-Resin Acetylation (0.10 mmol scale)
  • Resin Preparation : Following the final Fmoc deprotection and subsequent washing of the peptide-resin, ensure the resin is well-swelled in N,N-Dimethylformamide (DMF).[3]

  • Acetylation Solution : Prepare a solution of 10% acetic anhydride in DMF. For a 0.10 mmol synthesis, this can be approximately 2 mL.[3] Some protocols may include a mild base like pyridine or diisopropylethylamine (DIPEA) to scavenge the acetic acid byproduct, although acetic anhydride alone is often sufficient.[4]

  • Reaction : Add the acetylation solution to the reaction vessel containing the peptide-resin.[3]

  • Agitation : Agitate the mixture at room temperature for 30 to 60 minutes.[4]

  • Monitoring (Optional) : A small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates the complete consumption of free primary amines and thus, complete acetylation.[4]

  • Washing : Drain the acetylation solution and thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[3]

  • Cleavage : The acetylated peptide is now ready for cleavage from the resin and final deprotection.

Method 2: Incorporation of Ac-Thr(tBu)-OH

This strategy involves using a pre-acetylated amino acid monomer as the final building block in the SPPS sequence. The synthesis proceeds as usual until the final residue, at which point Ac-Thr(tBu)-OH is coupled to the N-terminus of the growing peptide chain.

Experimental Workflow: Ac-Thr(tBu)-OH Incorporation

The diagram below illustrates the integration of the pre-acetylated monomer into the SPPS workflow.

Pre_Acetylated_Workflow cluster_SPPS Fmoc-SPPS Cycles (n-1) cluster_Final_Coupling Final Residue Coupling cluster_Cleavage Final Steps start Start: Resin with free amine coupling1 Couple Fmoc-AA-OH start->coupling1 wash1 DMF Wash coupling1->wash1 deprotection Fmoc Deprotection wash1->deprotection deprotection->coupling1 Repeat for n-1 residues wash2 DMF/DCM Washes deprotection->wash2 coupling_ac Couple Ac-Thr(tBu)-OH (HBTU/DIPEA in DMF) wash2->coupling_ac reaction React for 1-2 hours coupling_ac->reaction wash3 DMF/DCM Washes reaction->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage purification Purify Peptide cleavage->purification

Caption: Workflow for Incorporating a Pre-Acetylated Monomer.

Detailed Protocol for Ac-Thr(tBu)-OH Coupling (0.10 mmol scale)
  • Resin Preparation : After coupling the penultimate amino acid, perform the standard Fmoc deprotection and washing steps to expose the free N-terminal amine.

  • Activation of Ac-Thr(tBu)-OH : In a separate vessel, pre-activate the Ac-Thr(tBu)-OH. A standard protocol would involve dissolving 3 equivalents of Ac-Thr(tBu)-OH (relative to resin loading), 2.9 equivalents of an activating agent like HBTU, and 6 equivalents of a base like DIPEA in a minimal amount of DMF.

  • Coupling Reaction : Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Agitation : Agitate the mixture at room temperature for 1-2 hours. The coupling of N-acetylated amino acids can sometimes be slower than their Fmoc-protected counterparts due to steric hindrance and different solubility, so a longer coupling time may be necessary.

  • Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Cleavage : The peptide, now complete with its N-terminal acetylated threonine, is ready for cleavage and deprotection.

Comparative Analysis: Efficiency and Purity

The choice between these two methods hinges on a trade-off between convenience, cost, and the desired purity of the final peptide product.

FeatureOn-Resin AcetylationIncorporation of Ac-Thr(tBu)-OHRationale & Causality
Acetylation Efficiency Typically high, but can be sequence-dependent.Stoichiometrically guaranteed (100%).On-resin reactions are subject to the accessibility of the N-terminus, which can be hindered by peptide aggregation or secondary structure formation. Using a pre-acetylated monomer ensures the modification is present before the final peptide is even formed.
Final Peptide Purity Generally good, but risks incomplete acetylation, leading to a mix of acetylated and non-acetylated product.Higher purity with respect to the N-terminus. Eliminates a major potential byproduct.The primary purification challenge after on-resin acetylation is separating the desired product from the very similar deletion sequence lacking only the acetyl group (a mass difference of just 42 Da).[1] This can be difficult in HPLC. The monomer approach circumvents this issue entirely.
Potential Side Reactions Risk of acetylating nucleophilic side chains (e.g., Lys, Orn) if they are improperly protected. Potential for dipeptide formation or other side reactions with complex sequences.Minimal risk of side reactions related to the acetylation step itself. Standard coupling side reactions (e.g., racemization) are still possible but are generally low with modern protocols.Acetic anhydride is a highly reactive, non-specific acetylating agent. While side-chain protecting groups offer security, their lability can sometimes be compromised, leading to unwanted modifications. The monomer approach isolates the acetylation chemistry to the synthesis of the building block, which is performed under controlled solution-phase conditions.
Ease of Use & Workflow Adds an extra step at the end of the synthesis. Requires preparation of a fresh acetylation solution.Eliminates the final acetylation step, streamlining the post-synthesis workflow. The coupling procedure is standard.For automated synthesizers, incorporating a special monomer is a simple matter of programming, whereas adding a non-standard final reaction may require manual intervention.[5]
Cost & Reagent Availability Uses inexpensive and common reagents (acetic anhydride, DMF).Requires a specialized, more expensive amino acid derivative (Ac-Thr(tBu)-OH).[6]The cost of synthesizing and purifying a specialized monomer is significantly higher than bulk commodity chemicals. This is a primary consideration for large-scale synthesis.

Conclusion and Recommendations

Both on-resin acetylation and the incorporation of Ac-Thr(tBu)-OH are viable methods for producing N-terminally acetylated threonine-containing peptides.

On-resin acetylation is a cost-effective and generally reliable method, particularly for routine synthesis of simple peptides where the separation of minor impurities is not a significant concern. Its primary drawback is the potential for incomplete reaction, which complicates purification and reduces the overall yield of the desired product.

The incorporation of Ac-Thr(tBu)-OH represents a more elegant and robust strategy for ensuring the quantitative and specific acetylation of the N-terminal threonine. This "capping-by-incorporation" method leads to a cleaner crude product, simplifying purification and often increasing the final isolated yield. It is the preferred method for:

  • Difficult or aggregation-prone sequences : Where the N-terminus may not be fully accessible for on-resin modification.

  • Peptides requiring the highest possible purity : Such as those intended for clinical or demanding biophysical studies.

  • Good Manufacturing Practice (GMP) production : Where process control and minimizing batch-to-batch variability are paramount.

While the upfront cost of the specialized monomer is higher, the investment can be justified by the savings in purification time and solvents, and the higher probability of a successful synthesis, especially for complex and valuable peptides.

References

  • Wikipedia. (2023, October 28). Pseudoproline. In Wikipedia. Retrieved February 14, 2024. [Link]

  • Chandra, K., Roy, T. K., Naoum, J. N., & Offer, J. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(12), 1879–1884. [Link]

  • The Hebrew University of Jerusalem. (2022, February 14). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved from The Hebrew University of Jerusalem website. [Link]

  • MerckMillipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from Merck website. [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from LifeTein website. [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from CD Formulation website. [Link]

  • Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from Mass Spectrometry Resource website. [Link]

  • Aapptec. (n.d.). SPPS Capping procedure. Retrieved from Aapptec website. [Link]

  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from CEM Corporation website. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from AnaSpec website. [Link]

Sources

A Comparative Guide to Establishing and Verifying Chiral Integrity of Acetyl-O-tert-butyl-L-threonine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a drug's safety and efficacy. For complex chiral molecules like Acetyl-O-tert-butyl-L-threonine, a valuable building block in the synthesis of therapeutic peptides and other complex molecules, rigorous control over its enantiomeric and diastereomeric purity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a reliable standard for Acetyl-O-tert-butyl-L-threonine and comparing the classical method of optical rotation with modern chromatographic techniques for its chiral analysis.

The Imperative of Chiral Purity in Threonine Derivatives

Threonine possesses two chiral centers, giving rise to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The introduction of protecting groups, such as the N-acetyl and O-tert-butyl groups in Acetyl-O-tert-butyl-L-threonine, does not alter the core stereochemistry but is a necessary step in many synthetic routes. The presence of undesired stereoisomers can lead to final products with altered pharmacological profiles, potential immunogenicity, or reduced therapeutic effect. Therefore, robust analytical methods to ensure chiral fidelity are indispensable.

Part 1: Establishing an In-House Standard for Acetyl-O-tert-butyl-L-threonine

In the absence of a universally recognized, commercially available standard for the specific optical rotation of Acetyl-O-tert-butyl-L-threonine, the establishment of a well-characterized in-house primary standard is the foundational step for all subsequent analyses.

Workflow for In-House Standard Qualification

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Purity Confirmation cluster_2 Phase 3: Chiral Purity Assessment cluster_3 Phase 4: Standard Establishment Synthesis Synthesis of Acetyl-O- tert-butyl-L-threonine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Elemental Elemental Analysis Purification->Elemental Purity_Confirmation Structural Confirmation & Chemical Purity > 99.5% NMR->Purity_Confirmation MS->Purity_Confirmation Elemental->Purity_Confirmation Chiral_HPLC Chiral HPLC/GC-MS Purity_Confirmation->Chiral_HPLC Chiral_Purity Enantiomeric & Diastereomeric Purity > 99.8% Chiral_HPLC->Chiral_Purity Primary_Standard Qualified Primary Standard Chiral_Purity->Primary_Standard

Workflow for establishing a primary in-house standard.
Experimental Protocol: Qualification of the In-House Standard
  • Synthesis and Purification: Synthesize Acetyl-O-tert-butyl-L-threonine using a stereoretentive method. Purify the product to the highest possible degree using techniques such as recrystallization or flash column chromatography. The goal is to remove all process-related impurities and any potential stereoisomers.

  • Structural Verification:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and absence of solvent or other organic impurities.

    • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound.

  • Chiral Purity Confirmation:

    • Employ a high-resolution chiral chromatographic method (HPLC or GC-MS, as detailed in Part 3) to confirm the enantiomeric and diastereomeric purity is acceptably high (e.g., >99.8%).

Once a batch has been thoroughly characterized and meets these stringent criteria, it can be designated as the primary in-house standard.

Part 2: Optical Rotation as a Chiral Purity Metric

Optical rotation is a classical and accessible technique for assessing the chirality of a compound.[1] It measures the rotation of plane-polarized light by a chiral molecule in solution.[1][2] The specific rotation, [α], is a characteristic property of a chiral compound under defined conditions.[1]

Experimental Protocol: Measurement of Specific Rotation
  • Instrument Setup:

    • Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

    • Ensure the sample cell is clean and of a known path length (typically 1 dm).

    • Set and maintain a constant temperature, as specific rotation is temperature-dependent (e.g., 20°C or 25°C).[3]

  • Sample Preparation:

    • Accurately weigh the qualified in-house standard of Acetyl-O-tert-butyl-L-threonine.

    • Dissolve it in a pre-specified, high-purity solvent (e.g., chloroform, methanol, or water) to a precise concentration (c), typically expressed in g/100 mL.

    • Ensure complete dissolution and thermal equilibrium.

  • Measurement:

    • Record the optical rotation (α) of the solution.

    • Measure the rotation of the pure solvent as a blank and subtract this from the sample reading.

  • Calculation of Specific Rotation:

    • Use the formula: [α]Tλ = (100 × α) / (l × c)

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/100 mL.

The calculated specific rotation of the primary standard now serves as the benchmark for future batches. For instance, the related compound O-tert-Butyl-L-threonine has a reported specific rotation of [α]20/D of -43±2° (c = 1% in H2O). While the N-acetylation will change this value, a negative rotation would be expected.

Part 3: Advanced Chromatographic Methods for Chiral Analysis

While optical rotation is a valuable tool, it has limitations. It is a bulk property and may not detect small amounts of highly rotating impurities.[1] For definitive and quantitative analysis of all stereoisomers, chiral chromatography is the gold standard.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates stereoisomers by passing them through a column containing a chiral stationary phase (CSP).[6][7] This technique is powerful for the direct analysis of underivatized amino acid derivatives.[8]

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation:

    • For routine analysis, dissolve a known amount of the Acetyl-O-tert-butyl-L-threonine test sample in the mobile phase.

    • For establishing the method, it is crucial to have access to, or synthesize, small quantities of the other stereoisomers (D-threonine, L-allo-threonine, D-allo-threonine) to confirm peak identity and resolution.

  • Chromatographic Conditions:

    • Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for underivatized amino acids and their derivatives.[8][9]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid) is a common starting point.[8] The exact ratio must be optimized to achieve baseline separation of all four potential stereoisomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is standard for non-chromophoric amino acid derivatives.

  • Data Analysis:

    • The area of each peak corresponding to a stereoisomer is integrated.

    • The percentage of each undesired stereoisomer can be calculated relative to the total peak area of all stereoisomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and the added confirmation of mass-to-charge ratio. However, it requires derivatization of the amino acid to make it volatile.[4]

Experimental Protocol: Chiral GC-MS Analysis
  • Sample Preparation (Hydrolysis and Derivatization):

    • Hydrolyze the Acetyl-O-tert-butyl-L-threonine sample to remove the protecting groups, typically using 6N HCl.[10]

    • Derivatize the resulting free threonine stereoisomers to make them volatile. A common method is esterification followed by acylation (e.g., with isobutoxycarbonyl chloride).[4]

  • Chromatographic Conditions:

    • Column: A chiral GC column, such as Chirasil-D-Val, is used to separate the derivatized stereoisomers.[4]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature gradient is used to elute and separate the four threonine stereoisomers.

    • Detection: A mass spectrometer is used as the detector, providing both quantification and mass identification of each peak.

Comparison of Analytical Techniques

Parameter Optical Rotation (Polarimetry) Chiral HPLC Chiral GC-MS
Principle Measures bulk rotation of plane-polarized light.[1]Differential interaction with a chiral stationary phase.[6]Separation of volatile chiral derivatives on a chiral column.[4]
Specificity Low; cannot distinguish between different impurities.High; resolves all stereoisomers.[9]Very High; resolves all stereoisomers with mass confirmation.
Sensitivity (LOD/LOQ) Poor; generally >1% of impurity.Good; typically can detect <0.1% of impurities.Excellent; can often detect trace levels (<0.05%).
Sample Preparation Simple dissolution.Simple dissolution.Complex; requires hydrolysis and derivatization.[10]
Throughput High.Moderate.Low.
Primary Use Case Rapid, routine check for gross chiral deviation from a standard.Definitive quantification of all stereoisomers; method development.High-sensitivity analysis; structural confirmation of impurities.
Decision-Making Flowchart for Chiral Analysis

G Start Start: Need to Assess Chiral Purity Decision1 Is a quantitative, isomer-specific result required? Start->Decision1 Polarimetry Use Optical Rotation Decision1->Polarimetry No (e.g., in-process check) Chiral_Method Use Chiral HPLC or Chiral GC-MS Decision1->Chiral_Method Yes (e.g., final release, R&D) Check_Spec Does result match the established standard specification? Polarimetry->Check_Spec Pass Pass QC Check_Spec->Pass Yes Fail Fail QC Check_Spec->Fail No Investigate Investigate with Chiral HPLC/GC-MS Fail->Investigate Investigate->Chiral_Method Quantify Quantify all stereoisomers Chiral_Method->Quantify Report Generate comprehensive chiral purity report Quantify->Report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.